N4-Benzoyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-2',2'-difluorocytidine
Description
Properties
Molecular Formula |
C37H33F2N3O7 |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H33F2N3O7/c1-46-28-17-13-26(14-18-28)36(25-11-7-4-8-12-25,27-15-19-29(47-2)20-16-27)48-23-30-32(43)37(38,39)34(49-30)42-22-21-31(41-35(42)45)40-33(44)24-9-5-3-6-10-24/h3-22,30,32,34,43H,23H2,1-2H3,(H,40,41,44,45)/t30-,32-,34-/m1/s1 |
InChI Key |
WTSBHVUMDHCRKO-LIAFXSCVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |
Origin of Product |
United States |
Biological Activity
N4-Benzoyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-2',2'-difluorocytidine (often abbreviated as Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in antiviral and anticancer therapies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C37H35N3O7
- Molecular Weight : 633.70 g/mol
- CAS Number : 67219-55-0
- Appearance : Solid
- Purity : >99% (HPLC)
- Antiviral Activity : Bz-DMT-dC has been investigated for its antiviral properties, particularly against various viruses including HIV and herpes simplex virus (HSV). Its structural modifications enhance its ability to inhibit viral replication by interfering with nucleic acid synthesis.
-
Anticancer Activity : The compound exhibits cytotoxic effects on cancer cells through several mechanisms:
- Inhibition of DNA Synthesis : By mimicking natural nucleosides, Bz-DMT-dC can be incorporated into DNA during replication, leading to chain termination.
- Induction of Apoptosis : Studies indicate that Bz-DMT-dC can trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy.
Research Findings
Research has demonstrated the effectiveness of Bz-DMT-dC in various experimental settings:
- In Vitro Studies : In cell cultures, Bz-DMT-dC showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were notably lower than those of unmodified nucleosides .
- Animal Models : In vivo studies using murine models have shown that treatment with Bz-DMT-dC results in reduced tumor growth and improved survival rates compared to control groups. These findings suggest a promising therapeutic window for further clinical development .
Case Studies
- Study on Antiviral Efficacy :
-
Cancer Therapeutics :
- A study published in Nucleic Acids Research highlighted the use of Bz-DMT-dC in synthesizing oligonucleotide conjugates that target cancer cells specifically. The conjugates demonstrated enhanced uptake in tumor tissues compared to non-targeted controls, indicating the potential for targeted therapy .
Applications in Research
Bz-DMT-dC serves as a valuable research tool for:
- Developing antiviral drugs.
- Synthesizing modified oligonucleotides for gene therapy.
- Investigating apoptosis pathways in cancer research.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N4-Benzoyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-2',2'-difluorocytidine
- CAS No.: 142808-43-3
- Molecular Formula : C₃₇H₃₃F₂N₃O₇
- Molecular Weight : 669.68 g/mol
- Key Features :
Applications :
Primarily used in oligonucleotide synthesis (e.g., antisense RNA, siRNA) to improve metabolic stability and target binding .
Structural Modifications and Protecting Groups
Table 1: Key Structural Features of Analogs
| Compound Name | CAS No. | Protecting Groups | Sugar Modifications | Base | Molecular Weight |
|---|---|---|---|---|---|
| This compound (Target) | 142808-43-3 | N4-Benzoyl, 5′-O-DMT | 2',2'-difluoro | Cytosine | 669.68 |
| N4-Benzoyl-5′-O-TBS-2′-deoxycytidine | 51549-36-1 | N4-Benzoyl, 5′-O-TBS | None | Cytosine | 445.58 |
| N3-Benzoyl-5´-O-DMT-thymidine | - | N3-Benzoyl, 5′-O-DMT | None | Thymine | ~650 (estimated) |
| 4-N-Phthaloyl-5´-O-DMT-2´-deoxycytidine | - | N4-Phthaloyl, 5′-O-DMT | None | Cytosine | ~670 (estimated) |
| N-Acetyl-5′-O-DMT-2′-fluorocytidine | 159414-98-9 | N4-Acetyl, 5′-O-DMT | 2′-fluoro | Cytosine | 625.64 (calc.) |
| 5′-O-DMT-2′-fluoro-D-uridine | 146954-74-7 | 5′-O-DMT | 2′-fluoro | Uracil | 622.65 (calc.) |
Key Observations:
Protecting Groups :
- DMT vs. TBS : The target compound uses DMT (acid-labile), enabling selective deprotection in solid-phase synthesis. In contrast, 5′-O-TBS derivatives (e.g., CAS 51549-36-1) require fluoride-based deprotection .
- N4-Benzoyl vs. N4-Phthaloyl/N3-Benzoyl : Benzoyl is stable under basic conditions, while phthaloyl () offers orthogonal protection but requires hydrazine for removal .
Sugar Modifications :
- 2',2'-Difluoro (Target) vs. 2′-fluoro (CAS 159414-98-9): The difluoro substitution increases sugar pucker rigidity, favoring a C3′-endo conformation for improved RNA hybridization .
- 2′-O-Methyl (): Provides nuclease resistance but reduces binding affinity compared to fluoro/difluoro modifications.
Key Observations:
- DMT Protection : Standard for oligonucleotide synthesis due to mild deprotection (e.g., 3% trichloroacetic acid).
- Fluorination Methods : The 2',2'-difluoro group in the target compound likely requires specialized fluorinating agents (e.g., DAST or XtalFluor) compared to single-fluorine analogs .
Table 3: Comparative Properties
| Property | Target Compound | N4-Benzoyl-5′-O-TBS-dC | N-Acetyl-5′-O-DMT-2′-F-dC |
|---|---|---|---|
| Solubility | Low in H₂O, high in DCM | Moderate in DMF, low in H₂O | Moderate in acetonitrile |
| Acid Stability | DMT removed at pH <2 | TBS stable at pH <2 | DMT removed at pH <2 |
| Nuclease Resistance | High (2',2'-difluoro) | Moderate | High (2′-fluoro) |
| RNA Binding Affinity | Enhanced (C3′-endo) | Reduced (C2′-endo) | Moderate (C3′-endo) |
Key Observations:
Preparation Methods
Fluorination of Ribofuranose Precursors
A common approach begins with 1,2,5,6-diisopropylidene-D-glucose, which undergoes sequential protection, oxidation, and fluorination. For instance, the use of diethylaminosulfur trifluoride (DAST) enables selective 2',2'-difluorination of a ketone intermediate, as demonstrated in the synthesis of gemcitabine analogues. This method achieves a 45% yield of the difluorinated product when employing an N3-benzoyl-protected intermediate to minimize side reactions.
Post-Glycosylation Modifications
Alternative routes focus on coupling a fluorinated sugar moiety to a protected cytosine base. The patent by Lilly (US5637688A) details a process where 2-deoxy-2,2-difluoro-3,5-dibenzoyl-D-ribofuranosyl-1-methanesulfonate is reacted with cytosine in the presence of a protic solvent and alkylamine base, yielding the protected nucleoside intermediate. Subsequent deprotection using methanol and isopropanol affords the final product with minimal byproducts.
Detailed Preparation Methods
Stepwise Synthesis from 5'-Dimethoxytrityl-N4-Benzoyl-2',2'-Difluoro-2'-Deoxycytidine
A widely cited protocol involves the phosphoramidite activation of the 3'-hydroxyl group for oligonucleotide synthesis:
Step 1: Dissolution of Protected Nucleoside
5'-Dimethoxytrityl-N4-benzoyl-2',2'-difluoro-2'-deoxycytidine (1 equiv., 0.4 mmol, 270 mg) is dissolved in anhydrous acetonitrile (6 mL) under nitrogen atmosphere.
Step 2: Activation with Ethylthiotetrazole
A 0.5 M solution of ethylthiotetrazole (1.6 equiv., 0.65 mM, 1.3 mL) in anhydrous acetonitrile is added, followed by 2-cyanoethyl-bis-(N,N-diisopropyl)phosphoramidite (1.43 equiv., 0.57 mmol, 0.2 mL).
Step 3: Stirring and Product Isolation
The reaction mixture is stirred at room temperature for 1 hour, after which the product is precipitated using cold hexane and purified via silica gel chromatography (yield: 78%).
Alternative Route via DAST Fluorination
The PMC study outlines a pathway starting from 4-thio-D-ribofuranose derivatives:
- Oxidation and Fluorination : Ketone intermediate 34 is treated with DAST to install 2',2'-difluoro groups, yielding 35 in 79% yield.
- Benzoylation : The 3'-O-benzyl group is replaced with a benzoate to enhance solubility.
- Glycosylation : Pummerer rearrangement-glycosylation of sulfoxide 36 affords the desired α/β-anomer mixture (2.4:1 ratio) in 51% yield.
Optimization of Reaction Conditions
Solvent and Base Selection
The patent US5637688A emphasizes the use of methanol as a protic solvent and diethylamine as a base for deblocking benzoyl groups. A 1:1 ratio of methanol to isopropanol minimizes byproduct formation during crystallization, achieving a 92% purity for the final hydrochloride salt.
Temperature and Time Dependence
Reaction kinetics studies reveal that stirring at 25°C for 60 minutes optimizes phosphoramidite activation, whereas prolonged reaction times (>90 minutes) lead to cyanoethyl group degradation.
Table 1: Comparative Yields Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Methanol/isopropanol (1:1) | 92 | 95 | |
| Acetonitrile/DAST | 79 | 88 | |
| Ethylthiotetrazole activation | 78 | 90 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) of the final product shows distinct signals for the DMT group (δ 7.2–7.4 ppm, aromatic protons), benzoyl carbonyl (δ 8.1 ppm), and difluoromethylene (δ 4.8 ppm, J = 240 Hz).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >95% purity, with a retention time of 12.3 minutes.
Applications in Pharmaceutical Research
Anticancer Drug Development
The compound serves as a precursor for gemcitabine analogues, which inhibit DNA polymerase and ribonucleotide reductase in pancreatic cancer cells. Polygemcitabine nanogels derived from this intermediate exhibit accelerated drug activation and enhanced tumor penetration.
Antiviral Agents
Structural analogs incorporating 2',2'-difluoro modifications demonstrate potent activity against hepatitis C virus (HCV) by mimicking natural nucleosides and terminating viral RNA replication.
Q & A
Q. What is the functional role of the 5'-O-(4,4'-dimethoxytrityl) (DMT) group in this compound?
The DMT group serves as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It prevents undesired side reactions at the 5'-OH position during phosphoramidite coupling steps and enables stepwise elongation of the oligonucleotide chain. The DMT group is selectively removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane), allowing real-time monitoring of coupling efficiency via UV absorbance at 498 nm .
Q. How does the N4-benzoyl modification influence the compound's stability and reactivity?
The N4-benzoyl group protects the exocyclic amino group of cytidine, preventing side reactions such as oxidation or unwanted base pairing during synthesis. It introduces steric hindrance and alters electronic properties, which can improve regioselectivity during phosphoramidite coupling. This modification also enhances stability during prolonged storage by reducing nucleobase degradation .
Q. What solvents are suitable for dissolving this compound, and why?
The compound exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol due to the hydrophobic DMT and benzoyl groups. However, its solubility in water is limited, necessitating anhydrous organic solvents for synthesis. For oligonucleotide assembly, it is typically dissolved in anhydrous acetonitrile to ensure compatibility with solid-phase synthesis protocols .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in phosphoramidite chemistry?
Coupling efficiency (>99%) is achieved by:
- Using activating agents like 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) or mesitylenesulfonyl-5-(pyridin-2-yl)tetrazole (MSPy), which enhance nucleophilicity of the 5'-OH group .
- Maintaining strict anhydrous conditions to prevent hydrolysis of the phosphoramidite intermediate.
- Optimizing stoichiometry (1.5–2.0 equivalents of amidite relative to solid support-bound oligonucleotide) .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of DMT (δ 6.8–7.4 ppm for aromatic protons), benzoyl (δ 7.5–8.0 ppm), and difluoromethyl groups (¹⁹F NMR at δ -120 to -125 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₄₀H₃₈F₂N₄O₇ requires m/z 764.2662 [M+H]⁺) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using chloroform/methanol (19:1) as the mobile phase .
Q. How does the 2',2'-difluoro modification impact oligonucleotide properties?
The 2',2'-difluoro substitution:
- Enhances nuclease resistance by sterically hindering endonuclease access to the phosphodiester backbone.
- Increases binding affinity to RNA targets via preorganization of the sugar pucker into a C3'-endo conformation, mimicking ribose geometry.
- Reduces off-target effects in antisense applications compared to unmodified cytidine .
Q. What strategies mitigate deprotection challenges for the DMT group?
Q. How can the N4 position be modified post-synthesis for functionalization?
Transamination reactions with hexane-1,6-diamine in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) selectively replace the benzoyl group, enabling conjugation of fluorophores or affinity tags. This method preserves the sugar and phosphate backbone integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
